molecular formula C13H13N3O3S B2985550 (2E)-3-(furan-2-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2097940-36-6

(2E)-3-(furan-2-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2985550
CAS No.: 2097940-36-6
M. Wt: 291.33
InChI Key: OYRGDYFOGJDAOS-ONEGZZNKSA-N
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Description

(2E)-3-(furan-2-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one ( 2097940-36-6) is a synthetically produced small molecule with a molecular formula of C13H13N3O3S and a molecular weight of 291.33 g/mol . This structurally unique compound features a hybrid architecture that incorporates a furan ring, a 1,2,5-thiadiazole moiety, and a pyrrolidine scaffold, making it a promising candidate for various biomedical research applications . The 1,2,5-thiadiazole component is a particularly sought-after pharmacophore in medicinal chemistry due to its electron-withdrawing properties and its ability to enhance molecular interactions with biological targets . Researchers are intrigued by its potential as a kinase inhibitor or G-protein-coupled receptor (GPCR) modulator, which aligns with current trends in targeting intracellular signaling pathways for therapeutic interventions . Structurally related compounds featuring a furan-2-ylmethyl group linked to a pyrrolidine core have demonstrated significant biological activity as inhibitors of the ST2/IL-33 signaling pathway, which plays a critical role in inflammatory and immune responses, such as in graft-versus-host disease (GVHD) . Furthermore, furan-containing hybrids are actively investigated for their antibacterial properties in the fight against antibiotic resistance . The compound's drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties are key considerations for its potential translation into in vivo research models . Its synthesis involves multi-step organic reactions, including cross-coupling and cyclization strategies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c17-13(4-3-10-2-1-7-18-10)16-6-5-11(9-16)19-12-8-14-20-15-12/h1-4,7-8,11H,5-6,9H2/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRGDYFOGJDAOS-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1OC2=NSN=C2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(furan-2-yl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]prop-2-en-1-one , with a molecular formula of C₁₃H₁₃N₃O₃S and a molecular weight of approximately 291.33 g/mol, is a novel organic molecule that integrates a furan ring and a thiadiazole moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry, where compounds with similar features have demonstrated significant pharmacological effects.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Furan Ring : A five-membered aromatic ring containing oxygen, known for its ability to participate in various chemical reactions.
  • Thiadiazole Moiety : A heterocyclic compound that often exhibits biological activities such as antimicrobial and anticancer properties.
  • Pyrrolidine Backbone : A five-membered nitrogen-containing ring that can enhance the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds featuring both furan and thiadiazole rings often display a range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this one have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell walls.
  • Anticancer Properties : The structural components may interact with cellular pathways involved in cancer progression, potentially inhibiting tumor growth.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in disease processes. For example, similar thiadiazole derivatives have been shown to inhibit phosphoinositide 3-kinases (PI3K), which are critical in cancer cell signaling pathways .
  • Receptor Interaction : The presence of the furan and thiadiazole rings allows for potential interactions with various receptors, influencing cellular responses.

In Vitro Studies

Studies have revealed that derivatives of thiadiazole and furan exhibit varying degrees of biological activity:

CompoundBiological ActivityReference
Thiadiazole DerivativesAntimicrobial and anticancer
Furan DerivativesAnticancer
Pyrrolidine DerivativesNeuroprotective effects

In Vivo Studies

In vivo studies involving thiadiazole compounds have demonstrated promising results:

  • Anticonvulsant Activity : Certain derivatives exhibited significant anticonvulsant effects in animal models, suggesting potential for neurological applications .
  • Anti-inflammatory Effects : Compounds have been tested for their ability to reduce inflammation in models of acute peritonitis, showing reductions in leukocyte recruitment .

Case Studies

Recent studies have focused on the synthesis and evaluation of compounds similar to this compound:

  • Bhattacharya et al. (2019) synthesized several quinazolinone derivatives and found that introducing phenyl rings significantly enhances anticonvulsant activity .
  • Quesnel et al. (2015) reported on new derivatives showing high anticonvulsant activity through binding with SV2 proteins .

Comparison with Similar Compounds

Table 1: Key Structural Features and Reported Activities of Analogous Enones

Compound Name / Source Substituent on Pyrrolidine Aryl/Thienyl Group Key Pharmacophores Reported Activities (IC₅₀ or Notes)
Target Compound 3-(1,2,5-Thiadiazol-3-yloxy) Furan-2-yl Enone, thiadiazole ether N/A (structural analysis only)
(E)-1-(Furan-2-yl)-3-(OH-phenyl)prop-2-en-1-one N/A Furan-2-yl Enone, hydroxyl phenyl Tyrosinase inhibition: 0.28 μM
(2E)-3-(Furan-3-yl)-1-(pyrrolidin-1-yl)prop-2-en-1-one (6C8) None Furan-3-yl Enone, pyrrolidine Structural data available (PDB: 6C8)
(2E)-3-(3,5-Dimethylpyrazol-4-yl)-1-(2,5-dimethylfuranyl)prop-2-en-1-one Dimethylpyrazolyl Dimethylfuranyl Enone, pyrazole Anticancer, anti-inflammatory
(2E)-3-(Thienyl)-1-(substituted phenyl)prop-2-en-1-one Thienyl Thienyl Enone, thiophene Antidepressant, anticonvulsant

Enone System and Pharmacological Relevance

The α,β-unsaturated ketone is a common pharmacophore in tyrosinase inhibitors (e.g., ) and anticancer agents (e.g., ). The electrophilic β-carbon in the enone may form covalent adducts with thiol groups in enzymes, a mechanism observed in cinnamic acid derivatives . The target compound’s enone, combined with the thiadiazole-pyrrolidine group, could synergize to enhance target specificity.

Heterocyclic Modifications and Physicochemical Properties

  • Thiadiazole-Pyrrolidine vs.
  • Thienyl vs. Furyl Derivatives : Thiophene-based analogs () exhibit higher lipophilicity than furan derivatives, which may enhance blood-brain barrier penetration (relevant for CNS activities like anticonvulsant effects) .

Q & A

Q. Basic

  • HPLC-MS to detect trace impurities (e.g., des-thiadiazole byproducts).
  • TGA/DSC for thermal stability profiling, particularly for the enone group’s susceptibility to decomposition.
  • Accelerated stability studies (40°C/75% RH) with periodic NMR monitoring .

How can computational modeling (e.g., DFT) predict the compound’s reactivity in novel catalytic systems?

Advanced
DFT calculations can:

  • Map potential energy surfaces for bond-forming steps (e.g., C–S coupling).
  • Simulate transition states to identify steric bottlenecks (e.g., pyrrolidine-thiadiazole steric clashes).
  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

How can contradictory data on catalytic efficiency (e.g., Pd vs. Cu systems) be reconciled in silacycle-forming reactions?

Advanced
Discrepancies often stem from divergent mechanisms:

  • Palladium systems favor two-electron pathways (e.g., oxidative addition/reductive elimination), while copper may operate via single-electron transfer or radical intermediates .
  • Solvent polarity (e.g., DMF vs. THF) and temperature can shift equilibria between competing pathways. Mechanistic studies (e.g., EPR for radical detection) are critical for validation .

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